molecular formula C24H12N4O4 B8244100 7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B8244100
M. Wt: 420.4 g/mol
InChI Key: UGFQOCLLYFRTNC-UHFFFAOYSA-N
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Description

2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is a complex organic compound belonging to the class of perylenebis(dicarboximide) (PDI). This compound is known for its electron-transporting properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has a wide range of applications in scientific research:

    Chemistry: Used as an electron-accepting building block in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of pigments, dyes, and semiconductors

Mechanism of Action

The mechanism of action of 2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its electron-transporting properties. The compound interacts with molecular targets and pathways involved in electron transfer processes. Density functional theory (DFT) studies have shown that the compound can control charge-transport parameters, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is unique due to its specific electron-transporting properties and its ability to undergo various chemical reactions. Its applications in organic electronics and potential use in biological and medical fields further highlight its versatility and importance in scientific research .

Properties

IUPAC Name

7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N4O4/c25-27-21(29)13-5-1-9-10-2-6-15-20-16(24(32)28(26)23(15)31)8-4-12(18(10)20)11-3-7-14(22(27)30)19(13)17(9)11/h1-8H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFQOCLLYFRTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)N)C(=O)N(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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